3-({[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid
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Overview
Description
3-({2-[(5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol-containing reagents.
Acetylation and Amidation: The acetyl group is introduced through acetylation reactions, followed by amidation to attach the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-({2-[(5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent, particularly against resistant bacterial strains.
Biological Studies: The compound is used in studies investigating enzyme inhibition, particularly targeting tRNA (Guanine37-N1)-methyltransferase.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it inhibits tRNA (Guanine37-N1)-methyltransferase, which is crucial for bacterial protein synthesis . This inhibition disrupts bacterial growth and replication, making it a potential candidate for antibacterial therapy.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
- 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines
Uniqueness
3-({2-[(5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is unique due to its specific structural features, such as the combination of the thieno[2,3-d]pyrimidine core with the benzoic acid moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H15N3O4S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H15N3O4S2/c1-8-9(2)26-15-13(8)14(22)19-17(20-15)25-7-12(21)18-11-5-3-4-10(6-11)16(23)24/h3-6H,7H2,1-2H3,(H,18,21)(H,23,24)(H,19,20,22) |
InChI Key |
ORANHBYVJOBPJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=CC(=C3)C(=O)O)C |
Origin of Product |
United States |
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